molecular formula C14H23NO2 B13796117 N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide CAS No. 58256-36-3

N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide

Cat. No.: B13796117
CAS No.: 58256-36-3
M. Wt: 237.34 g/mol
InChI Key: UXQKXOSBUOCFTG-UHFFFAOYSA-N
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Description

N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is a bicyclic carboxamide derivative based on the norbornane scaffold. Its structure features a rigid norbornane core with a ketone group at position 2, a carboxamide group at position 1, and two ethyl substituents on the nitrogen atom. This compound is of interest in medicinal chemistry due to the norbornane skeleton’s propensity to confer conformational rigidity, which can improve target selectivity and pharmacokinetic properties compared to flexible analogs .

Properties

CAS No.

58256-36-3

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-diethyl-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C14H23NO2/c1-5-15(6-2)12(17)14-8-7-10(9-11(14)16)13(14,3)4/h10H,5-9H2,1-4H3

InChI Key

UXQKXOSBUOCFTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C12CCC(C1(C)C)CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide typically involves the reaction of 7,7-dimethyl-2-oxo-1-norbornanecarboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Norbornane/Norbornene Family

Norbornane and norbornene derivatives are widely studied for their unique stereochemical and electronic properties. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Functional Groups Key Properties (Theoretical/Experimental)
N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide Norbornane 7,7-dimethyl; N,N-diethyl Carboxamide, ketone High rigidity; moderate logP (~3.2)*
N-(3,4-Dimethoxybenzyl)-5-(α-hydroxy-α-2-pyridylbenzyl)-7-(α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide (Compound 9) Norbornene Aromatic benzyl/pyridyl groups Dicarboximide, hydroxyl Enhanced π-π stacking; stereoisomerism (4 isomers)
1-Norbornanecarboxamide (unsubstituted) Norbornane None Carboxamide Lower logP (~1.8); reduced steric hindrance

*Theoretical logP calculated using fragment-based methods.

Key Observations:

Rigidity vs. Flexibility: The norbornane core in the target compound provides greater rigidity compared to norbornene derivatives like Compound 9, which may exhibit conformational variability due to the unsaturated bridge .

Aromatic substituents in Compound 9 (e.g., pyridyl and benzyl groups) introduce π-π stacking interactions, which are critical for binding to hydrophobic enzyme pockets or receptors.

Functional Group Impact: The carboxamide group in the target compound is a hydrogen-bond donor/acceptor, enhancing target engagement. In contrast, the dicarboximide in Compound 9 offers additional hydrogen-bonding sites but may increase polarity. The ketone at position 2 in the target compound could participate in redox reactions or serve as a site for further derivatization.

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